An In-depth Technical Guide to tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate: Molecular Weight, Exact Mass, and Analytical Considerations
An In-depth Technical Guide to tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate: Molecular Weight, Exact Mass, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Boc-Protected Piperidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands as a privileged structure, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to confer drug-like characteristics. The strategic functionalization of this heterocyclic motif is paramount in modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic strategies employed, the use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the controlled manipulation of amine functionalities. This guide provides a detailed technical overview of a specific Boc-protected piperidine derivative, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate , a key building block in the synthesis of complex molecules for drug discovery.
The introduction of a methyl group on the piperidine ring and the extension of the carbamate linkage via a methylene group create a chiral center and introduce conformational constraints that can be exploited for precise molecular recognition by biological targets. Understanding the fundamental properties of this molecule, such as its molecular weight and exact mass, is the first and most critical step in its application, from reaction monitoring to the characterization of final active pharmaceutical ingredients. This document will serve as a comprehensive resource, detailing not only these fundamental properties but also the underlying principles and practical methodologies for their determination.
Physicochemical Properties of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
A precise understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses and for the accurate interpretation of analytical data. The following table summarizes the key mass-related and structural properties of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Exact Mass | 228.183778013 Da | |
| CAS Number | 1310213-19-4 | [1] |
Distinguishing Molecular Weight and Exact Mass: A Critical Distinction in Pharmaceutical Analysis
In the realm of drug development and analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they represent fundamentally different concepts. A clear understanding of this distinction is crucial for the correct application of analytical techniques and the unambiguous identification of chemical entities.
Molecular Weight (or Molar Mass) is an average value calculated based on the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these averaged values. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C, ¹³C, and ¹⁴C. Molecular weight is typically expressed in grams per mole ( g/mol ) and is the relevant value for stoichiometric calculations in chemical synthesis (e.g., determining the mass of reactants needed for a reaction).
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For carbon, this is ¹²C (12.000000 amu); for hydrogen, it is ¹H (1.007825 amu); for nitrogen, it is ¹⁴N (14.003074 amu); and for oxygen, it is ¹⁶O (15.994915 amu). The exact mass is a theoretical value that is of paramount importance in high-resolution mass spectrometry (HRMS). By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can provide an experimental mass that can be compared to the calculated exact mass, allowing for the confident determination of the elemental composition of a molecule.
For tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (C₁₂H₂₄N₂O₂), the difference between these two values, though small, is significant from an analytical standpoint. The ability of HRMS to differentiate between molecules with the same nominal mass but different elemental compositions is a powerful tool in metabolite identification, impurity profiling, and the structural elucidation of novel compounds.
Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate follows a logical progression of chemical transformation followed by rigorous analytical verification. The following diagram illustrates a typical workflow.
Caption: A conceptual workflow for the synthesis and characterization of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.
Experimental Protocol: Synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
This protocol describes a general procedure for the Boc protection of an amine, which can be adapted for the synthesis of the title compound.
Materials:
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(6-methylpiperidin-3-yl)methanamine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or other suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (6-methylpiperidin-3-yl)methanamine (1.0 eq) in dichloromethane.
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Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
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Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
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Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the confirmation of the successful synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, both ¹H and ¹³C NMR are essential.
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¹H NMR: The most characteristic signal in the ¹H NMR spectrum will be a large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group of the Boc protector.[2] The disappearance of the primary amine protons of the starting material and the appearance of a carbamate N-H proton (often a broad singlet or triplet) are also key indicators of a successful reaction.[2] The other signals in the spectrum will correspond to the protons of the methyl and piperidine ring systems, and their chemical shifts and coupling patterns will be consistent with the proposed structure.
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¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carbamate group (around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 79-80 ppm), and the three methyl carbons of the tert-butyl group (around 28 ppm).[3]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.
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Low-Resolution Mass Spectrometry (LRMS): Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the nominal mass of the molecule. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 229.
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within a few parts per million (ppm) of the calculated exact mass of C₁₂H₂₅N₂O₂⁺ (229.19105).
Applications in Drug Development
Boc-protected piperidines, such as tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the Boc group allows for the selective modification of other functional groups in the molecule without affecting the protected amine. Once the desired molecular framework is constructed, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric element of the final drug candidate.
Conclusion
A thorough understanding of the fundamental properties of a chemical building block is a prerequisite for its successful application in research and development. This guide has provided a detailed technical overview of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, focusing on its molecular weight and exact mass, and the critical distinction between these two parameters. The provided experimental workflows and protocols offer a practical framework for the synthesis and characterization of this important intermediate. As the demand for novel and complex small molecule therapeutics continues to grow, the utility of well-characterized and versatile building blocks like tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate will undoubtedly increase, making the information contained herein invaluable to the scientific community.
References
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available at: [Link]
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Tert-Butyl N-[(6-Methylpiperidin-3-Yl)Methyl]Carbamate - NextSDS. Available at: [Link]
-
tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate - PubChem. Available at: [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - DOI. Available at: [Link]
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